6,7-Dimethoxyisoquinolin-1(2H)-one
Overview
Description
6,7-Dimethoxyisoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinoline family, a group of heterocyclic aromatic organic compounds. Isoquinolines are known for their presence in various natural products and for their diverse pharmacological activities. The dimethoxyisoquinoline derivatives, in particular, have been studied for their potential biological activities and synthetic applications.
Synthesis Analysis
The synthesis of 6,7-dimethoxyisoquinolin-1(2H)-one derivatives has been explored through various synthetic routes. For instance, the synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline was achieved using a C–H activation/alkenylation strategy, which provided an efficient route to the natural product in just three steps and 27.3% overall yield . Another study reported the synthesis of 2-nitroso-6,7-dimethoxytetrahydroisoquinoline, a close structural analog to endogenous tetrahydroisoquinolines, through a reaction with nitrous acid at ambient temperature . Additionally, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one was confirmed by a series of reactions starting from a relay compound .
Molecular Structure Analysis
The molecular structure of substituted isoquinoline derivatives has been thoroughly studied. For example, a series of substituted 2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolines were synthesized and their structures were analyzed using X-ray crystallography and theoretical methods, revealing two favored conformations . The absolute configuration of (R)-(+)-8,9-dimethoxy-6,10b-dihydro-5H-thiazolo[2,3-a]isoquinolin-3-one was established by X-ray diffraction .
Chemical Reactions Analysis
The reactivity of 6,7-dimethoxyisoquinolin-1(2H)-one derivatives has been explored in various chemical reactions. The nitroso derivative of 6,7-dimethoxytetrahydroisoquinoline was found to crystallize in a single rotational isomer and form an equilibrium mixture of E/Z isomeric forms in solution . The synthesis of 5,6-dimethoxyquinazolin-2(1H)-ones involved the preparation of target quinazolines through different synthetic routes . Furthermore, the oxidation of (R)-(+)-8,9-dimethoxy-6,10b-dihydro-5H-thiazolo[2,3-a]isoquinolin-3-one resulted in a configurationally unstable dextrorotatory syn-sulfoxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,7-dimethoxyisoquinolin-1(2H)-one derivatives are influenced by their molecular structure and substituents. The mutagenicity of 2-nitroso-6,7-dimethoxytetrahydroisoquinoline was evaluated using Salmonella tester strains, showing activity only in the presence of induced rat liver microsomes . The pharmacological profile of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides was assessed, revealing anticonvulsant properties and weak inhibitory activity against carbonic anhydrase . The structure-activity relationships of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline anticonvulsants were further explored, leading to the identification of a new active molecule with significant anticonvulsant activity .
Scientific Research Applications
Sigma-2 Receptor Probe
6,7-Dimethoxyisoquinolin-1(2H)-one derivatives have been studied for their binding affinity to sigma-2 receptors, a class of receptors involved in various cellular functions. A study found that certain analogs of 6,7-Dimethoxyisoquinolin-1(2H)-one, specifically radiolabeled with tritium, showed high affinity for sigma-2 receptors, making them useful for studying these receptors in vitro (Xu et al., 2005).
Anticonvulsant Effects
Research on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives revealed their potential as anticonvulsants. A study synthesizing a series of these derivatives found that certain compounds displayed significant anticonvulsant activity, particularly in animal models of epilepsy (Gitto et al., 2010).
Fibrinolytic Activity
Bis-6,7-dimethoxyisoquinoline derivatives have been tested for their action on the fibrinolytic system. These compounds were found effective in vivo, suggesting their potential in activating fibrinolysis by releasing plasminogen activators from the vessel wall (Markwardt et al., 1973).
Efficient Synthesis for Industrial Production
An improved synthesis process for Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate was developed, yielding an overall high yield and confirming the structure through NMR. This process is suitable for industrial production, highlighting the compound's scalability and potential commercial applications (Chen Jian-xi, 2014).
Hypotensive Properties
6,7-Dimethoxyisoquinoline derivatives have shown hypotensive properties. A study on a specific compound, 4-amino-6,7-dimethoxyisoquinoline hydrochloride, demonstrated its effectiveness in lowering blood pressure in animal models, suggesting its potential use in hypertension management (Wright & Halliday, 1974).
Colorectal Cancer Research
In the context of colorectal cancer, a study investigated the antiproliferative activity of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid in an animal model. It demonstrated potential anti-cancer properties, particularly in reducing IL-6 concentration, a critical factor in cancer development (Mishra et al., 2018).
properties
IUPAC Name |
6,7-dimethoxy-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-5-7-3-4-12-11(13)8(7)6-10(9)15-2/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCNYUAUZAUCBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CNC2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391355 | |
Record name | 6,7-Dimethoxyisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxyisoquinolin-1(2H)-one | |
CAS RN |
16101-63-6 | |
Record name | 6,7-Dimethoxyisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-dimethoxy-1,2-dihydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.